molecular formula C17H11BrClFN2O3S2 B1192577 DL8F11

DL8F11

Cat. No.: B1192577
M. Wt: 489.76
InChI Key: TUVIFYJWTCZLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL8F11 (CAS No. 54013-06-8) is a pyrazine-derived compound with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . It is characterized by a pyrazine core substituted with methyl ester and amino functional groups, contributing to its pharmacological relevance. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 3 donors, 5 acceptors
  • Topological polar surface area (TPSA): 83.6 Ų
  • GI absorption: High
  • BBB permeability: Yes
  • P-glycoprotein substrate: No
  • CYP enzyme inhibition: No significant activity .

This compound is synthesized via multiple pathways, including:

Reaction with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in dichloromethane/DMF at 20°C .

Heating with molecular sieves and N-ethyl-N,N-diisopropylamine at 120°C .

These methods yield high-purity this compound, validated for applications in drug discovery and biochemical studies.

Properties

Molecular Formula

C17H11BrClFN2O3S2

Molecular Weight

489.76

IUPAC Name

3-((4-Bromo-5-chlorothiophene)-2-sulfonamido)-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C17H11BrClFN2O3S2/c18-14-9-15(26-16(14)19)27(24,25)22-13-3-1-2-10(8-13)17(23)21-12-6-4-11(20)5-7-12/h1-9,22H,(H,21,23)

InChI Key

TUVIFYJWTCZLFI-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(F)C=C1)C2=CC=CC(NS(=O)(C3=CC(Br)=C(Cl)S3)=O)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DL8F11;  DL-8F11;  DL 8F11;  DL8-F11;  DL8 F11;  DL8F 11;  DL8F-11

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DL8F11 belongs to a class of pyrazine carboxylates and aminopyrazines. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Coefficient Key Properties
This compound 54013-06-8 C₇H₉N₃O₂ 167.17 High GI absorption, BBB-permeant
Methyl 5-aminopyrazine-2-carboxylate 1761-61-1 C₇H₅BrO₂ 201.02 0.92 Solubility: 0.687 mg/mL; Log S (ESOL): -2.47; Moderate bioavailability
6-Aminopyrazine-2-carboxylic acid 1761-62-2 C₅H₅N₃O₂ 139.11 0.88 Low BBB permeability; High hydrogen bonding capacity
Methyl 6-aminopyrazine-2-carboxylate 54013-07-9 C₆H₇N₃O₂ 153.14 0.85 Moderate solubility; CYP2D6 inhibition

Key Findings:

Structural Differences: this compound and Methyl 5-aminopyrazine-2-carboxylate share a pyrazine core but differ in substituents (this compound has an additional methyl group, enhancing lipophilicity) . 6-Aminopyrazine-2-carboxylic acid lacks the methyl ester group, reducing its molecular weight and GI absorption compared to this compound .

Pharmacological Profiles: BBB Permeability: this compound outperforms Methyl 6-aminopyrazine-2-carboxylate and 6-Aminopyrazine-2-carboxylic acid due to optimized log P values (-0.7 vs. -1.2) . Solubility: Methyl 5-aminopyrazine-2-carboxylate has higher solubility (0.687 mg/mL) but lower bioavailability (55%) than this compound .

Synthetic Complexity: this compound requires milder conditions (20–120°C) compared to Methyl 5-aminopyrazine-2-carboxylate, which involves refluxing with ionic liquids .

Research Implications

This compound’s balanced solubility, BBB penetration, and synthetic accessibility make it a superior candidate for central nervous system-targeted therapies compared to its analogs. However, Methyl 5-aminopyrazine-2-carboxylate’s higher solubility may favor formulations requiring rapid dissolution . Further studies on CYP interactions and in vivo efficacy are recommended to validate these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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